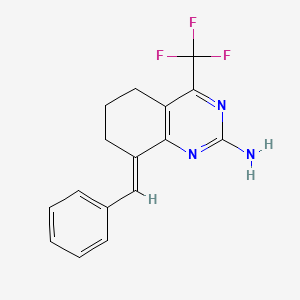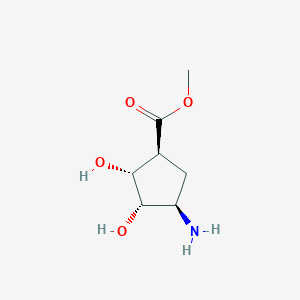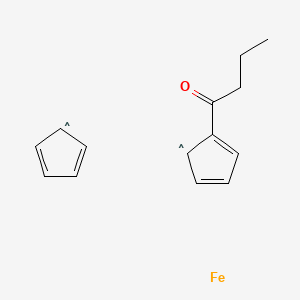
2-Amino-8-(E)-benzylidene-5,6,7,8-tetrahydro-4-(trifluoromethyl)quinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-8-(E)-benzylidene-5,6,7,8-tetrahydro-4-(trifluoromethyl)quinazoline is a complex organic compound that belongs to the quinazoline family. Quinazolines are heterocyclic aromatic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a trifluoromethyl group, which often enhances the biological activity and metabolic stability of organic molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-8-(E)-benzylidene-5,6,7,8-tetrahydro-4-(trifluoromethyl)quinazoline typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with formamide or its derivatives.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under suitable conditions.
Benzylidene Formation: The benzylidene moiety is introduced through a condensation reaction between the quinazoline derivative and benzaldehyde in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, high-throughput screening for reaction conditions, and employing catalysts to improve yield and selectivity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can target the benzylidene moiety, converting it to a benzyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, and other peroxides.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and alcohols.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of substituted quinazoline derivatives.
科学研究应用
2-Amino-8-(E)-benzylidene-5,6,7,8-tetrahydro-4-(trifluoromethyl)quinazoline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and metabolic stability, making it a potent inhibitor or modulator. The benzylidene moiety may interact with hydrophobic pockets in the target protein, while the amino group can form hydrogen bonds, stabilizing the compound-protein complex.
相似化合物的比较
Similar Compounds
8-Aminoquinoline: Known for its antimalarial activity.
8-Hydroxyquinoline: Exhibits antimicrobial and anticancer properties.
2-Amino-8-methyl-4(1H)-quinazolinone: Investigated for its pharmacological potential.
Uniqueness
2-Amino-8-(E)-benzylidene-5,6,7,8-tetrahydro-4-(trifluoromethyl)quinazoline stands out due to the presence of the trifluoromethyl group, which enhances its biological activity and stability. The benzylidene moiety also contributes to its unique interaction with molecular targets, making it a valuable compound in medicinal chemistry.
属性
分子式 |
C16H14F3N3 |
|---|---|
分子量 |
305.30 g/mol |
IUPAC 名称 |
(8E)-8-benzylidene-4-(trifluoromethyl)-6,7-dihydro-5H-quinazolin-2-amine |
InChI |
InChI=1S/C16H14F3N3/c17-16(18,19)14-12-8-4-7-11(13(12)21-15(20)22-14)9-10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2,(H2,20,21,22)/b11-9+ |
InChI 键 |
MJXMTWLNVWKTMJ-PKNBQFBNSA-N |
手性 SMILES |
C1C/C(=C\C2=CC=CC=C2)/C3=C(C1)C(=NC(=N3)N)C(F)(F)F |
规范 SMILES |
C1CC(=CC2=CC=CC=C2)C3=C(C1)C(=NC(=N3)N)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[2-(2-methoxyethoxy)ethyl]-3-(3-triethoxysilylpropyl)urea](/img/structure/B13727185.png)




![Methyl 3-(2-hydroxyethyl)-2,5-dimethyl-3H-imidazo-[4,5-b]-pyridine-7-carboxylate](/img/structure/B13727216.png)



![4-[2-(4-Ethoxypyrazol-1-yl)-ethyl]-phenylamine](/img/structure/B13727232.png)



